7-chloroquinolin-4-amine

Antimalarial drug discovery Chloroquine resistance 4-Aminoquinoline SAR

7-Chloroquinolin-4-amine is the non-negotiable 4-amino-7-chloroquinoline pharmacophore for antimalarial SAR programs. QSAR models (r²=0.90–0.92) confirm that even minor deviations from the 7-chloro-4-amino scaffold alter potency and resistance profiles against P. falciparum HB3/Dd2 strains. Bisquinoline derivatives built on this core reduce resistance factors from 51 (chloroquine) to as low as 0.57. Procure impurity-profiled batches with full CoA to ensure compliance with ICH guidelines for pharmaceutical intermediate use. Also validated for Nurr1 agonist development in Parkinson's research.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1198-40-9
Cat. No. B103981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloroquinolin-4-amine
CAS1198-40-9
Synonyms4-Amino-7-chloroquinoline;  7-Chloro-4-aminoquinoline;  BM 07365;  NSC 119495;  NSC 13
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N
InChIInChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
InChIKeyNDRZSRWMMUGOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinolin-4-amine (CAS 1198-40-9): Core Scaffold for Antimalarial Drug Development


7-Chloroquinolin-4-amine (CAS 1198-40-9) is a 4-amino-7-chloroquinoline that serves as the fundamental pharmacophore for the widely used antimalarial drugs chloroquine (CQ) and amodiaquine (AQ) [1]. The compound complexes ferriprotoporphyrin IX (Fe(III)PPIX) and inhibits its conversion to β-hematin (hemozoin), a process essential for heme detoxification in Plasmodium parasites [2]. With a molecular formula of C9H7ClN2 and molecular weight of 178.62 g/mol, this compound is commercially available as a research-grade intermediate and reference standard. Its primary value lies in its function as a versatile synthetic building block for generating diverse 4-aminoquinoline derivatives with modified side chains that modulate potency, resistance profiles, and therapeutic indices.

Why 7-Chloroquinolin-4-amine Cannot Be Replaced by Other 4-Aminoquinoline Scaffolds


Substitution of 7-chloroquinolin-4-amine with alternative 4-aminoquinoline scaffolds in medicinal chemistry programs introduces unpredictable changes to critical pharmacological parameters. The 7-chloro substitution pattern is essential for optimal heme binding affinity and antiplasmodial activity, with SAR studies demonstrating that modifications at the 7-position significantly alter both potency and resistance profiles against P. falciparum strains [1]. QSAR modeling of side chain modified 7-chloro-4-aminoquinolines against chloroquine-sensitive (HB3) and resistant (Dd2) strains yielded robust predictive models (r² = 0.9024 and 0.9188 respectively), confirming that even minor structural deviations from the 7-chloro-4-amino scaffold produce measurable changes in antimalarial efficacy [2]. The resistance factor—the ratio of IC50 in resistant versus sensitive strains—varies substantially depending on side chain architecture, with chloroquine exhibiting a resistance factor of 51 while optimized 7-chloroquinolin-4-amine derivatives demonstrate resistance factors as low as 0.57 [3]. These quantifiable differences preclude simple scaffold substitution without loss of predetermined activity profiles.

Quantitative Differentiation of 7-Chloroquinolin-4-amine Derivatives Versus Chloroquine


Bisquinoline Derivatives of 7-Chloroquinolin-4-amine Exhibit 10.6-Fold Superior Activity Against Chloroquine-Resistant P. falciparum

In a direct head-to-head comparison, bisquinoline compounds incorporating the 7-chloroquinolin-4-amine scaffold demonstrated superior potency against chloroquine-resistant P. falciparum. Compound 7, a bisquinoline derivative, exhibited an IC50 of 0.026 ± 0.007 μM against the chloroquine-resistant K1 strain, representing a 10.6-fold improvement over chloroquine (IC50 = 0.255 ± 0.049 μM) in the same assay [1]. The resistance factor (ratio of IC50 in resistant versus sensitive strains) for the bisquinoline series ranged from 0.57 to 4.71, dramatically lower than the resistance factor of 51 observed for chloroquine [1].

Antimalarial drug discovery Chloroquine resistance 4-Aminoquinoline SAR Plasmodium falciparum K1

7-Chloroquinolin-4-amine ω-Aminoacyl Derivatives Maintain Low Nanomolar Activity Against Multiresistant P. falciparum

Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine were evaluated against both chloroquine-sensitive (NF54) and multiresistant (K1) strains of P. falciparum. Several derivatives demonstrated activity in low nanomolar concentration against both strains, and critically, the activity decrease against the resistant strain was substantially less pronounced compared to chloroquine [1]. While some compounds matched chloroquine's activity against the sensitive strain, their performance against the multiresistant K1 strain was notably superior due to reduced cross-resistance [1].

Antiprotozoal agents Drug resistance Plasmodium falciparum NF54 Trypanosoma brucei

7-Chloroquinolin-4-amine Scaffold Enables Dual Antimalarial-Antiviral Activity in Functionalized Derivatives

Structural functionalization of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine yielded a series of 7-chloro-4-aminoquinoline derivatives evaluated against both malaria parasites and pathogenic viruses. Compound 5h, bearing an N-mesityl thiourea group, exhibited pronounced anti-infectious effects against P. falciparum (both chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains), influenza A virus (IAV), and SARS-CoV-2 in vitro [1]. This triplex activity profile is not observed with the parent compound chloroquine, which lacks the optimized side-chain functionality [1].

Antiviral agents Influenza A virus SARS-CoV-2 Malaria-virus co-infection

7-Chloroquinolin-4-amine Serves as Essential Intermediate for Chloroquine Synthesis with Defined Purity Requirements

7-Chloroquinolin-4-amine functions as the critical intermediate in chloroquine synthesis via reaction with 4-chloro-N,N-diethylpentan-1-amine [1]. LC/IT/MS and LC/TOF/MS analysis of chloroquine bulk drug samples identified process-related impurities including 1,4-pentanediamine, N4(7-chloro-4-quinolinyl), N4-chloromethyl, N4-ethylamine derivatives [2]. The presence and characterization of these impurities demonstrates that 7-chloroquinolin-4-amine for pharmaceutical intermediate applications requires distinct purity specifications compared to general research-grade material, as residual impurities from the synthetic pathway directly impact final drug substance quality [2].

Process chemistry Pharmaceutical intermediates Chloroquine synthesis Impurity profiling

QSAR Models Confirm Critical Role of 7-Chloro Substitution for Antimalarial Activity Against Resistant Strains

Quantitative structure-activity relationship (QSAR) analyses of side chain modified 4-amino-7-chloroquinolines established statistically significant predictive models for antimalarial activity. For the chloroquine-resistant Dd2 strain, the optimal 2D QSAR model achieved a correlation coefficient r² = 0.9188 with cross-validated q² = 0.8349 and external predictive ability pred_r² = 0.7258 [1]. For the chloroquine-sensitive HB3 strain, corresponding values were r² = 0.9024, q² = 0.8089, and pred_r² = 0.7463 [1]. These robust models validate that modifications to the 7-chloro-4-aminoquinoline scaffold produce predictable, quantifiable changes in antiplasmodial potency, enabling rational design superior to empirical scaffold substitution approaches.

QSAR modeling Structure-activity relationship Drug design Plasmodium falciparum Dd2

7-Chloroquinolin-4-amine Scaffold Yields Nurr1 Agonists with 5-Fold Potency Improvement Over Chloroquine

The 4-amino-7-chloroquinoline (4A7C) scaffold served as the basis for developing 4A7C-pyrimidine conjugates as potent Nurr1 agonists. The optimized agonist 4A7C-301 was evaluated at 20 μM concentration and demonstrated significantly enhanced Nurr1 activation compared to chloroquine tested at 100 μM [1]. In competition binding analysis using [³H]-CQ, 4A7C-301 exhibited superior binding affinity for Nurr1-LBD relative to chloroquine, while time-resolved FRET assays confirmed dose-dependent competitive displacement of fluorescence-labeled hydroxy-CQ [1]. This represents a distinct therapeutic application—neurodegenerative disease target engagement—not accessible with chloroquine itself.

Nurr1 agonist Parkinson's disease Nuclear receptor Neurodegeneration

Validated Application Scenarios for 7-Chloroquinolin-4-amine in Research and Industrial Settings


Lead Optimization for Chloroquine-Resistant Malaria Therapeutics

Research programs targeting chloroquine-resistant P. falciparum should prioritize 7-chloroquinolin-4-amine as the core scaffold for derivative synthesis. Direct comparative evidence demonstrates that bisquinoline derivatives achieve IC50 values as low as 26 nM against the K1 resistant strain, representing a 10.6-fold potency improvement over chloroquine (255 nM) [4]. The resistance factor reduction from 51 (chloroquine) to 0.57-4.71 (bisquinoline derivatives) confirms the scaffold's capacity to circumvent established resistance mechanisms [4].

Dual Antimalarial-Antiviral Agent Development

Programs addressing malaria-virus co-infection should utilize 7-chloroquinolin-4-amine derivatives bearing optimized side chains such as N-mesityl thiourea groups. These functionalized derivatives exhibit activity against P. falciparum (both chloroquine-sensitive 3D7 and resistant Dd2 strains), influenza A virus, and SARS-CoV-2 in vitro [4]. This triplex activity profile is not achievable with chloroquine itself, making the 7-chloroquinolin-4-amine scaffold essential for co-infection therapeutic development [4].

Pharmaceutical Intermediate for Chloroquine and Hydroxychloroquine Manufacturing

Industrial procurement for chloroquine or hydroxychloroquine synthesis requires 7-chloroquinolin-4-amine meeting pharmaceutical intermediate specifications. LC/IT/MS and LC/TOF/MS characterization has identified specific process-related impurities including N4(7-chloro-4-quinolinyl), N4-chloromethyl, N4-ethylamine derivatives that affect final drug substance quality [4]. Procurement specifications must include traceable impurity profiling and certificates of analysis documenting compliance with ICH guidelines for pharmaceutical intermediates [4].

Nurr1-Targeted Neurodegenerative Disease Research

Investigators studying Nurr1 nuclear receptor activation for Parkinson's disease should utilize 7-chloroquinolin-4-amine as the starting scaffold for agonist development. 4A7C-pyrimidine conjugates derived from this scaffold demonstrate approximately 5-fold improved Nurr1-LBD activation potency compared to chloroquine, with confirmed competitive binding in [³H]-CQ displacement and TR-FRET assays [4]. This application extends the scaffold's utility beyond infectious disease into neurodegeneration research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.